Product packaging for Alanine, 3-selenyl-(Cat. No.:)

Alanine, 3-selenyl-

Cat. No.: B7949098
M. Wt: 168.06 g/mol
InChI Key: ZKZBPNGNEQAJSX-REOHCLBHSA-N
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Description

Historical Context and Discovery as the 21st Proteinogenic Amino Acid

The journey to recognizing selenocysteine (B57510) as a proteinogenic amino acid began with the discovery of the element selenium itself in 1817 by Jöns Jacob Berzelius. semanticscholar.orgwikipedia.org Initially, selenium was often viewed for its toxic properties. wikipedia.orgnih.gov However, early hints of its specific biological functions emerged in the 1950s. wikipedia.org A significant step was the identification of selenium as an essential component of the enzyme glutathione (B108866) peroxidase (GPX) in the early 1970s. nih.gov

The pivotal discovery of selenocysteine as the 21st proteinogenic amino acid is attributed to the work of biochemist Thressa Stadtman and her colleagues at the National Institutes of Health in 1974. wikipedia.orgebi.ac.uk Their research initially identified selenium in the form of selenocysteine within the active center of a clostridial glycine (B1666218) reductase selenoprotein. jst.go.jp Further studies by Tappel's group in 1978 confirmed selenocysteine as an essential catalytic component of glutathione peroxidase in rat liver. jst.go.jp

The understanding of how selenocysteine is incorporated into proteins represented a significant expansion of the genetic code. While the standard genetic code utilizes 64 codons to specify 20 amino acids and termination signals, it was discovered in the 1980s that the UGA codon, typically a stop codon, could direct the incorporation of selenocysteine under specific circumstances. crg.euwikipedia.orgresearchgate.netresearchgate.netnih.gov This process requires a specialized translational machinery, including a dedicated tRNA (tRNASec) and specific mRNA elements known as Selenocysteine Insertion Sequence (SECIS) elements. crg.eunih.govvulcanchem.comcharite.de The identification of the UGA codon as the selenocysteine codon in bacteria and eukaryotes occurred in the late 1980s, followed by the discovery of selenocysteinyl tRNA and bacterial SECIS mRNA in the early 1990s. semanticscholar.org

Unique Chemical Features of the Seleno-functional Group within Amino Acid Structure

Selenocysteine shares a structural similarity with cysteine, differing only by the presence of a selenium atom in its side chain's functional group instead of a sulfur atom. wikipedia.orgcrg.eumdpi.comvulcanchem.comresearchgate.net This functional group is a selenol (-SeH). wikipedia.orgsemanticscholar.orgvulcanchem.com This seemingly minor change leads to significant differences in chemical properties compared to cysteine. crg.eumdpi.com

A key distinction is the acidity of the selenol group. The pKa of the selenol group in selenocysteine is considerably lower (around 5.2 - 5.43) than that of the thiol group in cysteine (around 8.3). wikipedia.orgmdpi.comjst.go.jpvulcanchem.com This lower pKa means that at physiological pH, the selenol group is predominantly deprotonated, existing as the more reactive selenolate anion (-Se-). wikipedia.orgjst.go.jpvulcanchem.com Consequently, selenocysteine exhibits enhanced nucleophilicity compared to cysteine. crg.eumdpi.comjst.go.jpvulcanchem.comnih.gov This increased nucleophilicity contributes significantly to the catalytic efficiency of selenoproteins, particularly in redox reactions. crg.eujst.go.jpvulcanchem.commdpi.com

Selenocysteine is also highly susceptible to oxidation, readily forming a diselenide bond (Se-Se), analogous to the disulfide bond in cystine. wikipedia.orgmdpi.comvulcanchem.comwikipedia.org The redox potential of the diselenide bond is lower than that of the disulfide bond, which can influence protein folding and stability. jst.go.jpmdpi.com The larger atomic radius and lower electronegativity of selenium compared to sulfur also contribute to the unique reactivity of selenocysteine. jst.go.jpmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2Se B7949098 Alanine, 3-selenyl-

Properties

IUPAC Name

(2R)-2-amino-3-selanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZBPNGNEQAJSX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[SeH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[SeH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Selenocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10236-58-5, 3614-08-2
Record name L-Selenocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10236-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Selenocysteine

Mechanistic Pathways in Eukaryotic Systems

In eukaryotes, the biosynthesis of selenocysteine (B57510) from seryl-tRNA[Sec] is a two-step process. mdpi.commdpi.compnas.org This pathway involves the action of two key enzymes: Phosphoseryl-tRNA Kinase (PSTK) and Selenocysteine Synthase (SeCp43/SEPSECS). mdpi.compnas.orgplos.org

Role of L-Serine-tRNA[Sec] as the Initial Substrate

The biosynthesis of selenocysteine in eukaryotes begins with the aminoacylation of the specialized tRNA[Sec] with L-serine. nih.govnih.govplos.orgunl.edu This reaction is catalyzed by seryl-tRNA synthetase, the same enzyme that charges tRNA[Ser] with serine. nih.govmdpi.comnih.govmdpi.com Although tRNA[Sec] is charged with serine, the resulting seryl-tRNA[Sec] is not used for standard protein translation due to its unique structural features and lack of recognition by the general elongation factor eEF1A. wikipedia.orgmdpi.com

Phosphorylation by Phosphoseryl-tRNA Kinase (PSTK) to form O-Phosphoseryl-tRNA[Sec]

Catalytic Action of Selenocysteine Synthase (SeCp43/SEPSECS)

Generation of the Active Selenium Donor: Selenophosphate by Selenophosphate Synthetase (SPS)

The active selenium donor required for the SEPSECS-catalyzed reaction is selenophosphate (SeP). mdpi.comnih.govplos.org Selenophosphate is synthesized from selenide (B1212193) (H2Se) and ATP by the enzyme selenophosphate synthetase (SPS). mdpi.comnih.govplos.orgebi.ac.uk In mammals, the isoform responsible for selenophosphate synthesis for selenocysteine incorporation is specifically selenophosphate synthetase 2 (SPS2). nih.govplos.orgebi.ac.ukoncotarget.com SPS2 catalyzes the transfer of a phosphate (B84403) group from ATP to selenide, producing selenophosphate, AMP, and inorganic phosphate. mdpi.comrcsb.org Selenophosphate is a labile compound and is not found in the free amino acid pool; its synthesis is tightly coupled to selenocysteine biosynthesis. mdpi.com

Distinct Biosynthetic Routes in Prokaryotic and Archaeal Organisms

While archaea share the two-step pathway with eukaryotes involving PSTK and SEPSECS, bacteria utilize a distinct, single-step mechanism for selenocysteine biosynthesis. wikipedia.orgmdpi.commdpi.compnas.org In bacteria, the enzyme selenocysteine synthase (SelA) directly converts seryl-tRNA[Sec] to selenocysteyl-tRNA[Sec]. nih.govmdpi.comnih.govmdpi.com Bacterial SelA is also a pyridoxal (B1214274) phosphate-dependent enzyme. mdpi.comnih.gov It removes the hydroxyl group from serine on seryl-tRNA[Sec] to form an aminoacrylyl intermediate, which then accepts selenophosphate to form selenocysteine. nih.govnih.gov Selenophosphate in bacteria is synthesized by selenophosphate synthetase (SelD), which is the bacterial homolog of SPS2. mdpi.comnih.govebi.ac.uk

The table below summarizes the key enzymes involved in selenocysteine biosynthesis across the domains of life:

Organism TypeInitial AminoacylationIntermediate StepSelenocysteine SynthesisSelenium Donor Synthesis
EukaryotesSeryl-tRNA Synthetase (SerRS) charges tRNA[Sec] with Ser. mdpi.comnih.govPhosphorylation of Ser-tRNA[Sec] by PSTK to form O-Phosphoseryl-tRNA[Sec]. nih.govplos.orgConversion of O-Phosphoseryl-tRNA[Sec] to Sec-tRNA[Sec] by SEPSECS (SeCp43/SecS). wikipedia.orgplos.orgSynthesis of Selenophosphate by SPS2. nih.govplos.org
ArchaeaSeryl-tRNA Synthetase (SerRS) charges tRNA[Sec] with Ser. wikipedia.orgmdpi.comPhosphorylation of Ser-tRNA[Sec] by PSTK to form O-Phosphoseryl-tRNA[Sec]. wikipedia.orgmdpi.comConversion of O-Phosphoseryl-tRNA[Sec] to Sec-tRNA[Sec] by SEPSECS (SecS). wikipedia.orgmdpi.comSynthesis of Selenophosphate by SPS (SelD homolog). researchgate.netfrontiersin.org
BacteriaSeryl-tRNA Synthetase (SerRS) charges tRNA[Sec] with Ser. mdpi.comnih.govNone (direct conversion). mdpi.commdpi.comDirect conversion of Ser-tRNA[Sec] to Sec-tRNA[Sec] by Selenocysteine Synthase (SelA). mdpi.comnih.govSynthesis of Selenophosphate by Selenophosphate Synthetase (SelD). mdpi.comnih.gov

Genetic Determinants and Regulatory Elements in Selenocysteine Biosynthesis

The biosynthesis and incorporation of selenocysteine are tightly regulated processes involving specific genetic determinants and regulatory elements. A key regulatory element is the selenocysteine insertion sequence (SECIS) element, an RNA secondary structure found in the mRNA of selenoproteins. wikipedia.orgmdpi.commdpi.com In eukaryotes and archaea, the SECIS element is typically located in the 3' untranslated region (UTR) of the mRNA, while in bacteria, it is usually located immediately downstream of the UGA codon within the coding region. wikipedia.orgmdpi.commdpi.com The SECIS element is recognized by specific proteins, such as the SECIS-binding protein 2 (SBP2) in eukaryotes, which, in conjunction with a specialized elongation factor (eEFSec in eukaryotes, SelB in bacteria and archaea), directs the ribosome to incorporate selenocysteine at the UGA codon instead of terminating translation. wikipedia.orgmdpi.commdpi.complos.org The genes encoding the enzymes involved in selenocysteine biosynthesis, such as PSTK, SEPSECS, and SPS2, are also subject to regulation, ensuring that the machinery for selenocysteine synthesis is available when needed for selenoprotein production. wikipedia.orgmdpi.com

Metabolic Pathways Involving Selenocysteine

Integration into Selenocompound Metabolism

Selenocysteine (B57510) occupies a central position in selenocompound metabolism, serving as the form in which selenium is incorporated into selenoproteins. The synthesis of selenocysteine is a unique process that occurs directly on a specialized transfer RNA (tRNA), designated tRNASec. wikipedia.orgorffa.commdpi.commdpi.comfrontiersin.orgreactome.org Unlike the direct aminoacylation of tRNAs with their cognate amino acids, tRNASec is initially charged with serine by seryl-tRNA ligase. wikipedia.org The seryl residue attached to tRNASec is then converted to a selenocysteine residue through a series of enzymatic steps. wikipedia.org In eukaryotes and archaea, this conversion requires two enzymes: O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) and selenocysteine synthase. wikipedia.org Selenophosphate, formed from selenide (B1212193) by selenophosphate synthetase 2 (SEPHS2), serves as the selenium donor in this process. mdpi.comfrontiersin.orgoup.comreactome.org

The incorporation of selenocysteine into nascent polypeptide chains is directed by the UGA codon, which typically functions as a stop codon. wikipedia.orgusp.br This recoding event requires a specific mRNA element known as the selenocysteine insertion sequence (SECIS), located in the 3' untranslated region (UTR) of selenoprotein mRNAs. wikipedia.org This complex machinery ensures the precise insertion of selenocysteine at designated positions within selenoproteins.

Interconversion with Other Sulfur-Containing Amino Acids and Related Metabolites

Selenocysteine shares structural similarities with the sulfur-containing amino acid cysteine, with a selenium atom replacing the sulfur atom. wikipedia.orgnih.gov This analogy extends to some metabolic pathways. The trans-selenation pathway, analogous to the transsulfuration pathway for sulfur amino acids, allows for the conversion of selenomethionine (B1662878) (SeMet) to selenocysteine. mdpi.comfrontiersin.orgcabidigitallibrary.org This process involves the intermediate selenocystathionine, which is subsequently converted to selenocysteine by cystathionine (B15957) γ-lyase (CGL). mdpi.com

While selenocysteine is primarily incorporated into selenoproteins via the dedicated tRNASec mechanism, there is potential for its metabolism to intersect with pathways involving sulfur amino acids. It has been postulated that selenocysteine could be metabolized through similar pathways as cysteine, although detailed experimental evidence for this is less extensive compared to selenoprotein synthesis. cabidigitallibrary.org The chemical differences between selenium and sulfur, such as the higher acidity of the selenol group and increased reactivity, lead to distinct properties and reaction rates compared to their sulfur counterparts, influencing protein folding and catalytic activity when selenocysteine is substituted for cysteine. nih.govrsc.orgresearchgate.net Research has explored the replacement of cysteine with selenocysteine in proteins to enhance oxidative folding efficiency and modify protein stability. rsc.orgresearchgate.net

Catabolism of Selenocysteine

The breakdown of selenocysteine is a crucial process for regulating intracellular selenium levels and facilitating selenium recycling. The primary enzyme responsible for selenocysteine catabolism is selenocysteine lyase (SCLY). wikipedia.orgontosight.aimdpi.comcabidigitallibrary.orgresearchgate.net SCLY catalyzes the decomposition of L-selenocysteine into L-alanine and selenide (H₂Se). ontosight.aimdpi.com This reaction is essential for providing a pool of selenide that can be utilized for the synthesis of new selenoproteins or for the excretion of excess selenium. ontosight.aiorffa.com

Selenocysteine catabolism through SCLY plays a significant role in maintaining selenium homeostasis and preventing the accumulation of potentially toxic levels of selenium. ontosight.ai Dysregulation of this catabolic pathway has been implicated in various health conditions. ontosight.ai Recent research has also identified a new pathway for selenocysteine metabolism mediated by the antioxidant enzyme peroxiredoxin 6 (PRDX6), suggesting alternative routes for processing selenocysteine within the cell. usp.br

Contribution to Cellular Metabolic Flux and Homeostasis

Selenocysteine's primary contribution to cellular metabolic flux and homeostasis is through its role as the active site residue in selenoproteins. Selenoproteins are integral to various cellular processes, particularly those involving redox regulation and antioxidant defense. ontosight.aiorffa.comnih.govresearchgate.netmdpi.comfrontiersin.org Enzymes like glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs), which contain selenocysteine, are critical for protecting cells against oxidative damage by reducing reactive oxygen species. orffa.comnih.govresearchgate.netmdpi.com

Enzymatic Transformations and Biochemical Reactions of Selenocysteine

Selenocysteine (B57510) Lyase (SCL/SCLY) Activity

Selenocysteine lyase (SCL), also referred to as SCLY, is a key enzyme in selenocysteine metabolism. drugbank.comnih.gov It catalyzes the breakdown of L-selenocysteine. researchgate.netscbt.comscbt.com

Selenocysteine lyase catalyzes the pyridoxal (B1214274) 5′-phosphate (PLP)-dependent decomposition of L-selenocysteine into L-alanine and elemental selenium. researchgate.netscbt.comscbt.comnih.govresearchgate.netgenecards.org The enzyme exhibits strict substrate specificity for L-selenocysteine over L-cysteine. researchgate.netscbt.comscbt.com Studies on the reaction mechanism have shown that elemental selenium is released enzymatically from selenocysteine. nih.govresearchgate.net In the presence of reducing agents, such as dithiothreitol, the elemental selenium can be nonenzymatically reduced to H₂Se. nih.govresearchgate.net

Research using ¹H and ¹³C NMR spectroscopy of L-alanine produced in ²H₂O has demonstrated the incorporation of deuterium (B1214612). An equimolar amount of [β-²H₁]- and [β-²H₂]alanines are produced. nih.govresearchgate.net This suggests that the alpha hydrogen of selenocysteine is removed by a base at the enzyme's active site and is incorporated into the alpha position of the product alanine (B10760859) without exchange with solvent deuterium. nih.govresearchgate.net A deuterium isotope effect at the alpha position with a kH/kD of 2.4 has been observed. nih.govresearchgate.net

Table 1: Products of Selenocysteine Lyase Activity

SubstrateEnzymeCofactorProducts
L-SelenocysteineSelenocysteine LyasePyridoxal 5′-Phosphate (PLP)L-Alanine, Elemental Selenium

Studies in mice lacking SCL have provided insights into its physiological significance. Scly knockout mice exhibit characteristics of metabolic syndrome, including obesity, fatty liver, hypercholesterolemia, hyperinsulinemia, and glucose intolerance, particularly under dietary selenium restriction. researchgate.netnih.gov This suggests a dependence of glucose and lipid homeostasis on SCL activity and connects selenium metabolism with energy metabolism. researchgate.netnih.gov SCL may also function as a selenium delivery protein to selenophosphate synthetase, an enzyme necessary for selenoprotein biosynthesis. researchgate.netscbt.comscbt.com

Enzymes Governing Selenocysteine Incorporation into Polypeptides (e.g., Selenocysteine Synthase)

The incorporation of selenocysteine into polypeptides is a complex process mediated by specialized enzymes and machinery. Unlike other amino acids, selenocysteine is synthesized directly on its cognate tRNA, tRNASec. wikipedia.orgmdpi.com

In bacteria, selenocysteine synthase (SelA) catalyzes the conversion of seryl-tRNASec to selenocysteyl-tRNASec. mdpi.comnih.gov This reaction is dependent on pyridoxal phosphate (B84403) and requires selenophosphate as the selenium donor. oup.comnih.gov Selenophosphate is synthesized by selenophosphate synthetase. oup.com

In eukaryotes and archaea, the process involves two steps. First, seryl-tRNASec is phosphorylated by O-phosphoseryl-tRNASec kinase (PSTK). mdpi.com Subsequently, O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS) converts the phosphoseryl-tRNASec to selenocysteyl-tRNASec using activated selenophosphate. mdpi.commdpi.com Both bacterial SelA and eukaryotic/archaeal SepSecS are related members of the pyridoxal phosphate-dependent enzyme family. mdpi.com

The resulting selenocysteyl-tRNASec is then specifically recognized by a specialized elongation factor (SelB in bacteria, eEFSec in eukaryotes and archaea) that interacts with the SECIS element in the mRNA, directing the incorporation of selenocysteine at the UGA codon during translation. wikipedia.orgmdpi.comoup.comfrontiersin.orgnih.gov

Table 2: Enzymes Involved in Selenocysteine Synthesis on tRNA

Organism TypeEnzyme(s)Substrate(s)ProductSelenium Donor
BacteriaSelenocysteine Synthase (SelA)Seryl-tRNASecSelenocysteyl-tRNASecSelenophosphate
Eukaryotes & ArchaeaPSTK, SepSecSSeryl-tRNASecSelenocysteyl-tRNASecSelenophosphate

Other Selenocysteine-Dependent Enzyme Activities and Biochemical Cascades

Selenocysteine is a critical residue in the active site of numerous selenoproteins, which are involved in a variety of biochemical cascades, particularly those related to redox regulation. wikipedia.orgmdpi.com These enzymes utilize the unique redox properties of the selenol group of selenocysteine. wikipedia.org

Examples of selenocysteine-containing enzymes include:

Glutathione (B108866) peroxidases (GPx) wikipedia.org

Thioredoxin reductases (TrxR) wikipedia.org

Iodothyronine deiodinases (DIO) wikipedia.org

Formate dehydrogenases wikipedia.org

Glycine (B1666218) reductases wikipedia.org

Selenophosphate synthetase 2 wikipedia.org

Methionine-R-sulfoxide reductase B1 (SEPX1) wikipedia.org

Some hydrogenases wikipedia.org

These enzymes participate in crucial biochemical pathways, such as antioxidant defense (GPx, TrxR), thyroid hormone metabolism (DIO), and certain metabolic processes. wikipedia.org The presence of selenocysteine in their active sites is essential for their catalytic activity.

Cofactor Dependencies in Selenocysteine-Metabolizing Enzymes (e.g., Pyridoxal 5′-Phosphate)

Several enzymes involved in selenocysteine metabolism are dependent on cofactors for their activity. Pyridoxal 5′-Phosphate (PLP), the active form of vitamin B6, is a prominent cofactor in these pathways. wikipedia.orgfishersci.sefishersci.fithegoodscentscompany.combmrb.io

Selenocysteine lyase is a well-characterized example of a PLP-dependent enzyme. researchgate.netscbt.comscbt.comnih.govresearchgate.netgenecards.org PLP is essential for the enzyme's catalytic activity in cleaving selenocysteine. scbt.comscbt.comnih.govresearchgate.net The enzyme can be inactivated through a transamination reaction between selenocysteine and the bound PLP, producing pyridoxamine (B1203002) 5′-phosphate and a keto acid derivative of selenocysteine. nih.govresearchgate.net The active pyridoxal enzyme can be regenerated by the addition of alpha-keto acids. nih.govresearchgate.net This regulatory mechanism is analogous to those observed in other PLP-dependent enzymes. scbt.comscbt.comnih.govresearchgate.net

Selenocysteine synthase, involved in the synthesis of selenocysteyl-tRNASec, is also a PLP-dependent enzyme in bacteria. mdpi.comnih.gov In eukaryotes and archaea, SepSecS, which catalyzes the final step of selenocysteine synthesis on tRNA, is also a member of the PLP-dependent enzyme family. mdpi.com The versatility of PLP as a cofactor stems from its ability to form a Schiff base with amino acids and stabilize reaction intermediates. wikipedia.orgfishersci.se

Table 3: Cofactor Dependency of Key Selenocysteine-Metabolizing Enzymes

EnzymeCofactorRole of Cofactor
Selenocysteine LyasePyridoxal 5′-Phosphate (PLP)Essential for catalytic cleavage of selenocysteine
Selenocysteine Synthase (SelA) (Bacteria)Pyridoxal 5′-Phosphate (PLP)Required for synthesis of selenocysteyl-tRNASec
SepSecS (Eukaryotes & Archaea)Pyridoxal 5′-Phosphate (PLP)Involved in synthesis of selenocysteyl-tRNASec

Molecular Mechanisms of Selenoprotein Synthesis and Function

Translational Recoding of UGA Codon

The reassignment of the UGA codon from a termination signal to a sense codon for Selenocysteine (B57510) is a fundamental aspect of selenoprotein synthesis. nih.govannualreviews.organnualreviews.orgresearchwithrutgers.com This recoding event is not stochastic but is directed by specific cis-acting elements within the selenoprotein messenger RNA (mRNA) and a suite of dedicated trans-acting protein factors. annualreviews.orgresearchwithrutgers.com This intricate mechanism allows for the expansion of the genetic code, enabling the synthesis of a unique class of proteins with critical biological functions.

Structural and Functional Analysis of Selenocysteine Insertion Sequence (SECIS) Elements

Central to the process of UGA recoding is the Selenocysteine Insertion Sequence (SECIS) element, a distinct stem-loop structure located in the 3'-untranslated region (3'-UTR) of eukaryotic and archaeal selenoprotein mRNAs. oup.comnih.govmdpi.comcrg.eu In bacteria, the SECIS element is found immediately downstream of the UGA codon. nih.gov Despite limited primary sequence conservation, eukaryotic SECIS elements share a consensus secondary structure characterized by a stem, an apical loop or bulge, and a conserved core region. nih.govresearchgate.net

The core of the SECIS element contains a quartet of non-Watson-Crick base pairs, often including tandem G-A pairs, which are crucial for its function. oup.comnih.gov These conserved motifs are essential for the binding of specific proteins that mediate Selenocysteine insertion. oup.com Functional characterization of the 26 SECIS elements in the human genome has revealed a wide range of UGA recoding efficiencies, suggesting that the SECIS element itself contains intrinsic information that modulates the rate of selenocysteine incorporation. oup.comnih.gov

Key Structural Features of Eukaryotic SECIS Elements
Structural MotifDescriptionFunctional Significance
Stem-loop StructureA hairpin-like secondary structure formed by base-pairing of complementary nucleotides. crg.euProvides the basic scaffold for the SECIS element.
SECIS CoreA conserved region containing a quartet of non-Watson-Crick base pairs, including tandem G-A pairs. oup.comnih.govEssential for the binding of SECIS-Binding Protein 2 (SBP2) and ribosomal protein L30. oup.com
Apical Loop/BulgeA single-stranded region at the top of the stem-loop. The structure can vary, with some SECIS elements having an additional bulge. researchgate.netContributes to the overall structure and may influence recoding efficiency.
Conserved NucleotidesSpecific nucleotides at particular positions within the loop and unpaired regions of the stem. embopress.orgCritical for the activity of the SECIS element, likely serving as recognition sites for binding proteins. embopress.org

Role of SECIS-Binding Protein 2 (SBP2) and Ribosomal Protein L30 in Recoding Machinery

The recognition of the SECIS element and the subsequent recruitment of the translational machinery are mediated by specific protein factors. SECIS-Binding Protein 2 (SBP2) is a key player in this process, binding with high affinity and specificity to the conserved core of the SECIS element. nih.govnih.govembopress.orgtandfonline.com This interaction is essential for the recoding of the UGA codon as Selenocysteine. nih.govnih.gov SBP2 is thought to act as a scaffold, recruiting the Selenocysteine-specific elongation factor (eEFSec) and the charged Selenocysteine-tRNA (Sec-tRNA[Ser]Sec) to the ribosome. mdpi.comembopress.org

Interestingly, the binding affinity of SBP2 to different SECIS elements does not always correlate with their recoding efficiencies, suggesting that other factors contribute to the differential expression of selenoproteins. oup.comnih.gov

Another protein implicated in the UGA recoding process is the ribosomal protein L30. nih.gov L30 has been shown to bind to SECIS elements, and its overexpression can stimulate Selenocysteine incorporation. nih.gov It is proposed that L30 may be involved in tethering the SECIS element to the ribosome. nih.gov One model suggests that SBP2 initially binds to the SECIS element and, upon association with the ribosome, is exchanged for L30, which then facilitates the delivery of the Sec-tRNA[Ser]Sec. researchgate.net

Regulatory Proteins Modulating Selenoprotein Expression (e.g., Eukaryotic Initiation Factor 4a3)

The expression of selenoproteins is tightly regulated, particularly under conditions of selenium deficiency, where a hierarchy of selenoprotein synthesis is observed. nih.govnih.gov This suggests the existence of regulatory mechanisms that prioritize the synthesis of essential selenoproteins. Eukaryotic Initiation Factor 4a3 (eIF4a3) has been identified as a key regulatory protein in this process. nih.govnih.govfrontiersin.org

eIF4a3, a DEAD-box RNA helicase, can bind to the SECIS elements of a subset of selenoprotein mRNAs. nih.govfrontiersin.org This binding is selenium-regulated and competes with the binding of SBP2, thereby selectively inhibiting the synthesis of certain selenoproteins. nih.govnih.gov For instance, eIF4a3 has a higher affinity for the SECIS element of glutathione (B108866) peroxidase 1, a more dispensable selenoprotein, leading to its reduced synthesis under low selenium conditions. In contrast, it has a lower affinity for the SECIS elements of essential selenoproteins like phospholipid hydroperoxide glutathione peroxidase and thioredoxin reductase 1, allowing their continued expression. frontiersin.org This selective inhibition by eIF4a3 contributes to the establishment of the selenoprotein hierarchy. nih.gov

Functional Contributions of Selenocysteine in Selenoprotein Catalysis

The incorporation of Selenocysteine into the active sites of enzymes, primarily oxidoreductases, confers significant catalytic advantages. The unique chemical properties of the selenium atom in Selenocysteine are central to the enhanced reactivity of these enzymes.

Unique Redox Properties and Their Impact on Oxidoreductase Activity

Selenocysteine possesses distinct redox properties that differentiate it from its sulfur-containing analog, Cysteine. The selenol group of Selenocysteine has a much lower pKa (around 5.2) compared to the thiol group of Cysteine (around 8.3). mdpi.com This means that at physiological pH, the selenol group is predominantly in its deprotonated, highly reactive selenolate anion form. mdpi.com

This increased nucleophilicity and the fact that selenium is a better leaving group make Selenocysteine a more efficient catalyst in redox reactions. semanticscholar.org Selenoproteins are often involved in the reduction of reactive oxygen species, and the chemical properties of Selenocysteine are exploited to enhance this antioxidant activity. mdpi.comnih.gov The lower redox potential of selenocysteine-containing enzymes compared to their cysteine counterparts also contributes to their efficiency in detoxifying harmful reactive oxygen species. mdpi.com

Comparison of Redox-Relevant Properties of Selenocysteine and Cysteine
PropertySelenocysteineCysteineImpact on Oxidoreductase Activity
pKa of Selenol/Thiol Group~5.2 mdpi.com~8.3 mdpi.comSelenocysteine is predominantly deprotonated and more nucleophilic at physiological pH, enhancing its catalytic efficiency. mdpi.com
NucleophilicityHigher semanticscholar.orgLowerAllows for faster reaction rates in redox catalysis.
Redox PotentialLower mdpi.comHigherFacilitates the rapid reduction of substrates, such as peroxides. mdpi.com
PolarizabilityHigher mdpi.comLowerContributes to the increased reactivity of the selenium atom.

Comparative Analysis of Selenocysteine versus Cysteine in Enzyme Active Sites

The substitution of Selenocysteine with Cysteine in the active site of a selenoenzyme typically results in a dramatic decrease in catalytic activity, often by several orders of magnitude. plos.org For example, the selenoprotein thioredoxin reductase shows markedly reduced catalytic activity when its active site Selenocysteine is replaced with Cysteine. crg.eu This highlights the essential role of the selenium atom in the catalytic mechanism of these enzymes.

However, there are instances where Cysteine-containing orthologs of selenoproteins are catalytically competent. plos.org In such cases, the enzyme often evolves compensatory mechanisms or has a different catalytic strategy to overcome the lower reactivity of Cysteine. plos.org For example, in some Cysteine-containing methionine-R-sulfoxide reductases, uniquely conserved residues that are not required in the Selenocysteine-containing version are critical for activity. plos.org

While Selenocysteine generally provides a significant catalytic advantage in redox reactions, the cellular context and the specific reaction being catalyzed ultimately determine the evolutionary choice between Selenocysteine and Cysteine. crg.eunih.gov The presence of Selenocysteine is not solely for conferring lower redox potentials, but also for providing broader substrate specificity and increased flexibility in the microenvironment of the active site. plos.orgnih.gov

Methods for Identification and Characterization of Selenoproteins

The identification and characterization of selenoproteins, which incorporate the 21st amino acid, Selenocysteine (Alanine, 3-selenyl-), present unique challenges due to the non-standard mechanism of its incorporation into polypeptide chains. The UGA codon, which typically signals translation termination, encodes selenocysteine in the presence of a specific mRNA secondary structure known as the Selenocysteine Insertion Sequence (SECIS) element. This dual role of the UGA codon often leads to the misannotation of selenoprotein genes in genomic databases. Consequently, a specialized toolkit of computational and experimental methods has been developed to accurately identify and characterize these unique proteins.

Bioinformatic Approaches

Bioinformatic tools are indispensable for the initial identification of selenoprotein genes from the vast amount of sequence data available. These methods primarily rely on searching for the key signatures of selenoprotein genes: an in-frame UGA codon and a downstream SECIS element.

Key Bioinformatic Tools for Selenoprotein Prediction:

ToolPrincipleKey FeaturesApplication
SECISearch The foundational tool that identifies SECIS elements in nucleotide sequences. nih.govPattern recognition of conserved SECIS features.Prediction of potential selenoprotein genes by locating ORFs upstream of predicted SECIS elements. nih.gov
SelGenAmic An ab initio gene prediction tool specifically designed for selenoprotein genes.Utilizes coding potential and splice site predictions to construct gene models that include an in-frame UGA codon. nih.govDe novo identification of selenoproteins in various metazoan genomes. nih.gov
Seblastian A comprehensive pipeline that integrates SECIS element prediction with homology-based searches. nih.govresearchgate.netnsta.orgCombines SECISearch3 for SECIS prediction with BLASTx searches against protein databases to identify sequences with selenoprotein-coding potential upstream of the SECIS. nih.govIdentification of both known and novel selenoproteins in eukaryotic genomes. nih.govresearchgate.net
Selenoprofiles A homology-based method for identifying known selenoprotein families in genomic sequences. researchgate.netEmploys manually curated profiles of known selenoprotein families to scan genomic data. researchgate.netAnnotation of selenoprotein genes and their cysteine-containing homologs. researchgate.net
deep-Sep A deep learning-based method for the rapid and accurate prediction of selenoprotein genes in bacteria.Utilizes a deep neural network to learn the features of selenoprotein genes.High-throughput prediction of selenoprotein genes in bacterial genomes.

These bioinformatic approaches have been instrumental in identifying numerous selenoproteins across various organisms, significantly expanding our understanding of the selenoproteome. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) has emerged as a powerful analytical tool for the definitive identification and characterization of selenoproteins. Various MS-based strategies are employed to overcome the challenges associated with detecting the selenium-containing amino acid.

Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This technique is highly sensitive for detecting selenium within a protein. After separating proteins by gel electrophoresis, a laser ablates the protein bands, and the resulting aerosol is analyzed by ICP-MS to detect the presence of selenium. nih.govrsc.org This method can pinpoint which protein bands contain selenium, guiding further identification by other MS techniques. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS): For definitive protein identification, tandem mass spectrometry is the gold standard. In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by MS/MS. The fragmentation pattern of a peptide provides its amino acid sequence. The identification of selenocysteine-containing peptides can be challenging, but specialized search algorithms and high-resolution mass spectrometers have improved their detection. nist.govrsc.org

A study on human plasma selenoproteins successfully used a combination of LA-ICP-MS to target selenoproteins, followed by tandem mass spectrometry for accurate identification of Selenoprotein P (SelP) and Glutathione Peroxidase 3 (GPx3). nist.gov

Nano-LC Orbitrap Fusion Tribrid Mass Spectrometry: This advanced MS platform offers high resolution and sensitivity, enabling the identification and quantification of selenoproteins even at low abundance. A recent study utilized this technology to identify and quantify 13 selenoproteins in murine primary bone marrow-derived macrophages. nih.gov

Identified Selenopeptides from Selenoprotein P (SEPP1) by Mass Spectrometry:

Peptide SequencePrecursor m/zCharge StateIdentification Method
LPTDSELAPR558.292+nanoLC-MS/MS
NCSPPTSELLGTSDR808.862+nanoLC-MS/MS
GTVTVVALLQASUYLCLLQASRLE913.523+MALDI-TOF MS
QGHLESUDMGASEGLQLSLAQR815.723+ESI-MS/MS

Note: 'U' represents Selenocysteine.

Spectroscopic Methods

Spectroscopic techniques provide valuable insights into the structure and function of selenoproteins, particularly the local environment of the selenocysteine residue.

77Se Nuclear Magnetic Resonance (NMR) Spectroscopy: The selenium isotope 77Se is NMR-active (spin 1/2), making it a direct probe for studying the chemical environment of selenocysteine. nih.gov The chemical shift of 77Se is highly sensitive to its local environment, including oxidation state, conformation, and non-covalent interactions. nih.govnih.govacs.org This sensitivity allows for the detailed characterization of the active site of selenoenzymes. nih.govnih.govacs.org

77Se NMR Chemical Shift Ranges for Different Selenium Species:

Selenium SpeciesChemical Shift Range (ppm)
Selenols (R-SeH)-300 to -100
Diselenides (R-Se-Se-R)200 to 600
Selenenyl sulfides (R-Se-S-R)300 to 700
Selenocysteine in proteins185 to 460

Chemical shifts are relative to dimethyl selenide (B1212193).

Examples of Selenoprotein Structures Determined by X-ray Crystallography:

SelenoproteinPDB IDResolution (Å)Organism
Glutathione Peroxidase 4 (GPX4)6HD31.85Homo sapiens
Selenoprotein M (SelM)2KYCSolution NMRMus musculus
Selenoprotein S (SelS)2BCU2.10Mus musculus

RNA Affinity Chromatography

Understanding the regulation of selenoprotein synthesis is crucial. RNA affinity chromatography is a powerful technique used to identify proteins that bind to the SECIS element and other regulatory regions within the 3' untranslated region (UTR) of selenoprotein mRNAs. nih.govnih.govoup.com In this method, a specific RNA sequence (e.g., the SECIS element) is immobilized on a solid support and used as "bait" to capture interacting proteins from cell extracts. nih.govnih.govoup.com The bound proteins are then eluted and identified, typically by mass spectrometry. nih.govnih.govoup.com This approach has been instrumental in identifying key protein factors involved in the selenocysteine incorporation machinery. nih.govnih.gov

A study investigating the 3' UTR of Selenoprotein P (SELENOP) mRNA used RNA affinity chromatography to identify several RNA binding proteins, including PTBP1, that specifically interact with this region, suggesting a role in fine-tuning selenocysteine incorporation. nih.govnih.gov

Chemical Synthesis Methodologies of Alanine, 3 Selenyl and Its Derivatives

Stereoselective Synthesis of Enantiopure Selenocysteine (B57510)

The production of enantiomerically pure selenocysteine is paramount for its application in biological systems. A prominent and effective method involves the chemo- and diastereoselective 1,4-conjugate addition of selenium nucleophiles to a chiral bicyclic dehydroalanine (B155165) (Dha). This approach is notable for its simplicity, as it proceeds at room temperature without the need for a catalyst and consistently produces high yields. The process typically involves treating a corresponding diselenide compound with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of the chiral dehydroalanine to generate the selenolate nucleophile in situ.

This Se-Michael addition strategy demonstrates broad scope, accommodating a wide variety of selenium nucleophiles. This versatility allows for the synthesis of a diverse collection of enantiopure selenocysteine derivatives following simple acidic hydrolysis of the initial adducts.

Table 1: Examples of Enantiopure Selenocysteine Derivatives Synthesized via Se-Michael Addition

Target Derivative Selenium Nucleophile Precursor
l-Phenylselenocysteine (l-PhSec) Diphenyl diselenide
l-Selenocystine Di-p-methoxybenzyl diselenide
l-Allylselenocysteine (l-ASec) Diallyl diselenide
l-Selenolysine (l-SeLys) Di-tert-butyl (diselanediylbis(ethane-2,1-diyl))dicarbamate
(R,R)-Selenolanthionine (SeLan) Boc-l-selenocystine-OMe

Another advanced method for achieving stereoselectivity is a photoredox-catalyzed asymmetric Giese reaction. This technique utilizes a chiral auxiliary on an enantiopure selenazoline precursor to control the diastereoselectivity of a key radical addition step, enabling the synthesis of a wide range of β-selenolated amino acids with high stereopurity.

Synthesis of Selenocysteine Analogs and Isomers for Research Purposes

To explore and harness the unique properties of selenium in biological contexts, researchers have synthesized a variety of selenocysteine analogs and isomers. These molecules serve as probes to study enzyme mechanisms, create peptides with enhanced stability, or develop novel therapeutic agents.

The synthesis of these analogs often leverages the same core methodologies used for enantiopure selenocysteine, such as nucleophilic substitution reactions with β-chloroalanine or Se-Michael additions. acs.org For example, aromatic selenocysteine derivatives can be synthesized by reacting β-chloroalanine with various substituted phenylselenols. acs.org Aliphatic and benzylic analogs are typically prepared by reducing selenocystine (B224153) to the selenocysteine selenol, followed by reaction with the appropriate alkyl or benzyl (B1604629) halides. acs.org

Table 2: Selected Selenocysteine Analogs and Their Synthetic Approaches

Analog/Isomer Key Synthetic Strategy/Precursor Research Purpose
Selenolanthionine (SeLan) Se-Michael addition of a Sec derivative to dehydroalanine Used in the synthesis of lanthipeptide analogs. mdpi.com
Selenolysine (SeLys) Se-Michael addition to dehydroalanine Tool for traceless isopeptide bond formation.
Benzyl- and Phenyl-Se-conjugates Reaction of β-chloroalanine with corresponding selenols Serve as prodrugs for kidney-selective activation. acs.org
α-Methylselenocysteine ((αMe)Sec) Multi-step synthesis involving a Curtius rearrangement Overcomes β-elimination side reactions, enhancing peptide stability.

These synthetic analogs are crucial for advancing our understanding of selenoprotein function and for developing new tools in chemical biology and medicinal chemistry.

Theoretical and Mechanistic Investigations

Quantum Chemical Calculations on Selenocysteine (B57510) Reactivity and Stability

Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the distinct chemical characteristics of selenocysteine compared to its sulfur analog, cysteine (Cys). A key difference lies in the pKa of the selenol group, which is significantly lower than that of the thiol group in cysteine. pnas.org This lower pKa means the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate form at physiological pH. nih.gov

DFT calculations have been used to accurately predict the pKa of selenocysteine. Studies using thermodynamic cycles with specific levels of theory (like B2PLYP-D/6-311++G(d,p)//M06-2X/6-31+G(d)) and the SMD solvation model have estimated the pKa of selenocysteine to be approximately 5.47, which is in close agreement with the experimental value of 5.43. wayne.edu Other computational approaches have also been developed to reliably calculate the pKa of various organoselenols by combining DFT with implicit and explicit solvation models. wayne.edu For instance, models using M06-2X/6-31+G(d,p) with one explicit water molecule or B3LYP/6-31+G(d,p) with three explicit waters have shown to produce dependable pKa values. wayne.edu

The stability of reactive intermediates in selenocysteine-mediated catalysis has also been a focus of quantum mechanics studies. In the catalytic cycle of glutathione (B108866) peroxidase, a selenenic acid (R-Se-OH) intermediate is postulated. nih.gov DFT calculations have not only verified this mechanistic concept but have also suggested that in the absence of a reducing substrate, this unstable intermediate can react with a nearby nitrogen atom in the active site. nih.gov This reaction forms a more stable selenenylamide, preventing the over-oxidation and destruction of the redox center. nih.gov Furthermore, quantum chemical calculations have been employed to investigate the fragmentation pathways and distinct reactivity of selenocysteine in complexes with metals like gold, providing a deeper understanding of its coordination chemistry. rsc.org

Calculated vs. Experimental pKa Values for Selenocysteine's Selenol Group
MethodCalculated pKaExperimental pKaReference
B2PLYP-D/6-311++G(d,p)//M06-2X/6-31+G(d) with SMD5.475.43 ± 0.02 wayne.edu
Involvement in Thioredoxin Reductase pH optimum~5.25 pnas.org

Computational Modeling of Selenocysteine-Containing Biomolecules

The incorporation of selenocysteine into proteins, known as selenoproteins, is a complex process due to its coding by a UGA codon, which typically signals translation termination. wikipedia.org Computational methods are essential for identifying and annotating selenoprotein genes, as standard gene prediction programs often fail. researchgate.netcrg.es

Bioinformatic tools have been developed specifically to identify selenoprotein genes in genomic sequences. These tools often search for the selenocysteine insertion sequence (SECIS) element, a stem-loop structure in the 3'-untranslated region of selenoprotein mRNAs that directs the ribosome to interpret the UGA codon as selenocysteine. upf.eduusda.gov Programs like SECISearch and the more recent deep-Sep have been designed to predict these elements and thereby identify potential selenoprotein genes in eukaryotes and bacteria, respectively. nih.govasm.org Other homology-based computational pipelines, such as Selenoprofiles, identify members of known selenoprotein families without relying on SECIS prediction. researchgate.net Another tool, Secmarker, focuses on identifying the specific tRNA for selenocysteine (tRNASec), which serves as a reliable indicator of an organism's ability to synthesize selenoproteins. nih.gov

Computational modeling has also been crucial in understanding the structure and function of selenoproteins. For instance, the three-dimensional structure of a mutant rat thioredoxin reductase (TrxR), a key selenoenzyme, was determined by X-ray crystallography, revealing a structure similar to glutathione reductase. nih.gov This structural information, combined with computational models, has helped to elucidate the enzyme's catalytic mechanism, including how the C-terminal tail containing selenocysteine moves to interact with substrates. nih.gov These models are consistent with a mechanism where the selenolate anion attacks the disulfide of its substrate, thioredoxin. nih.gov

Examples of Human Selenoproteins and Their Functions
SelenoproteinFunction
Glutathione Peroxidases (GPXs)Antioxidant defense, detoxification of hydroperoxides.
Thioredoxin Reductases (TXNRDs or TrxRs)Maintains the cellular redox state by reducing thioredoxin.
Iodothyronine Deiodinases (DIOs)Metabolism of thyroid hormones.
Selenoprotein P (SELENOP)Selenium transport and antioxidant functions.
Selenoprotein S (SELENOS)Involved in the degradation of misfolded proteins from the endoplasmic reticulum.
Selenoprotein W (SELENOW)Antioxidant, particularly in muscle tissue.

Mechanistic Studies of Selenocysteine-Mediated Biochemical Reactions

The unique reactivity of selenocysteine underpins its central role in the catalytic mechanisms of various enzymes, particularly oxidoreductases. wikipedia.org Mechanistic studies have revealed how the low pKa and high nucleophilicity of the selenocysteine residue are harnessed for efficient catalysis.

In mammalian thioredoxin reductase (TrxR), the active site contains a conserved Gly-Cys-Sec-Gly sequence. pnas.org In the oxidized enzyme, this forms a selenenylsulfide bond between Cys and Sec. pnas.org Upon reduction by NADPH, a highly reactive selenolthiol is generated. nih.gov This selenolthiol is the active form that reduces the disulfide in thioredoxin. pnas.org The pH optimum of the wild-type selenoenzyme is around 7, which is consistent with the involvement of the low pKa selenol in the catalytic mechanism. pnas.org In contrast, mutating the selenocysteine to a cysteine results in a drastic reduction in catalytic activity and shifts the pH optimum to 9. pnas.org The lower pKa of the selenol allows the enzyme to function efficiently at physiological pH and even at more acidic pH, which is a key chemical advantage conferred by selenium. nih.govacs.org

The mechanism of selenocysteine incorporation itself is a fascinating area of study. It involves the recoding of the UGA stop codon, a process mediated by the SECIS element in the mRNA. nih.gov A specific elongation factor, eEFSec (or SelB in prokaryotes), binds to the selenocysteine-charged tRNA (Sec-tRNASec) and delivers it to the ribosome when a UGA codon is encountered in the context of a SECIS element. nih.gov

Furthermore, mechanistic studies have explored the reactivity of selenocysteine with various molecules. For example, in glutathione peroxidase, the catalytic cycle involves the oxidation of the selenol to a selenenic acid, which is then reduced by glutathione. nih.govnih.gov Theoretical studies supported by mass spectrometry have shown that this selenenic acid can be trapped as a selenenylamide, a stable intermediate that protects the active site from irreversible damage. nih.gov These detailed mechanistic investigations highlight the sophisticated chemical strategies that have evolved to utilize the unique properties of selenocysteine in biological systems.

Biological Significance and Cellular Roles Non Clinical

Natural Occurrence and Distribution Across Biological Domains (Eukaryotes, Prokaryotes, Archaea)

Selenocysteine (B57510) is found in all three domains of life: Eukaryotes, Prokaryotes, and Archaea, although its distribution is not uniform. nih.govwikipedia.org The presence of the genetic machinery required for selenocysteine insertion into proteins is scattered across different species, suggesting a dynamic evolutionary history of gain and loss of this trait. nih.govnih.gov

In Eukaryotes , the selenoproteome, which is the complete set of selenoproteins, varies significantly in size. Humans, for instance, have 25 known selenoproteins, while some organisms like the fruit fly have only a few, and the worm Caenorhabditis elegans possesses just one. springernature.com Notably, land plants and fungi were long thought to be devoid of selenoproteins. springernature.comnih.gov However, recent studies have identified selenocysteine utilization in early-branching fungal phyla, indicating that the trait was lost in more recently evolved fungal lineages like yeasts. nih.govspringernature.com

Prokaryotes exhibit a wide diversity in their use of selenocysteine. Approximately 21.5% of sequenced bacterial genomes contain the necessary machinery for selenocysteine decoding. nih.govunl.edu The size of bacterial selenoproteomes can range from a single protein to over 30. nih.govunl.edu Certain bacterial groups, such as Deltaproteobacteria and Firmicutes/Clostridia, are particularly rich in selenoproteins. nih.gov

In the Archaea domain, the machinery for selenocysteine insertion is found in about 10% of sequenced genomes. nih.gov Similar to bacteria, the presence and number of selenoproteins can vary among different archaeal species. The synthesis of selenocysteine in archaea shares similarities with the eukaryotic pathway. nih.govplos.org

The following table summarizes the distribution of selenocysteine utilization across the three biological domains.

Biological DomainPresence of Selenocysteine MachineryRepresentative Organisms with SelenoproteinsKey Characteristics of Selenoproteomes
Eukaryotes Present in many, but not all, species. springernature.comHumans, mice, fish, algae. oup.comoup.comspringernature.comSize varies greatly, from one to 25 or more selenoproteins. springernature.com Lost in land plants and most fungi. springernature.comnih.gov
Prokaryotes Found in approximately 21.5% of sequenced bacterial genomes. nih.govunl.eduEscherichia coli, various Deltaproteobacteria and Firmicutes. oup.comnih.govSelenoproteome size ranges from 1 to over 30 proteins. nih.gov Many selenoproteins are involved in redox reactions. nih.gov
Archaea Present in about 10% of sequenced genomes. nih.govMethanogenic archaea. nih.govacs.orgThe biosynthesis pathway for selenocysteine is similar to that in eukaryotes. nih.govplos.org

Fundamental Roles in Cellular Redox Homeostasis and Oxidative Stress Response

The primary and most well-characterized function of selenocysteine is its critical role in cellular redox homeostasis and the response to oxidative stress. nih.govnih.govbioscientifica.com The selenium atom in selenocysteine gives it a lower pKa (5.2) compared to the sulfur atom in cysteine, allowing it to be ionized at physiological pH. nih.gov This property makes selenocysteine a more potent nucleophile and enhances its reactivity, particularly in catalyzing redox reactions. nih.gov

Selenoproteins are key players in the cellular antioxidant defense system, protecting cells from damage caused by reactive oxygen species (ROS). nih.govnih.gov Several families of selenoproteins are central to this function:

Glutathione (B108866) Peroxidases (GPxs): These enzymes are crucial for reducing hydrogen peroxide and lipid hydroperoxides, thereby preventing oxidative damage to cellular components. bioscientifica.commdpi.com GPx1 is a major cytosolic form that plays a significant role in neutralizing H₂O₂. mdpi.com

Thioredoxin Reductases (TrxRs): TrxRs are essential for maintaining the reduced state of thioredoxin, a key regulator of cellular redox balance. bioscientifica.commdpi.com They participate in a wide range of cellular processes by reducing oxidized proteins.

Methionine-R-sulfoxide Reductase B1 (SEPX1): This enzyme, also known as Selenoprotein R, specifically reduces methionine-R-sulfoxide back to methionine, repairing proteins that have been damaged by oxidative stress. nih.govresearchgate.net

The catalytic efficiency of selenocysteine-containing enzymes is often significantly higher than their cysteine-containing counterparts. nih.govmdpi.com This superiority is a key reason for the conservation of selenocysteine in many organisms. The rapid reaction kinetics of selenols with ROS, such as hydrogen peroxide, allow selenoproteins to effectively limit the duration and diffusion of these damaging molecules. nih.gov

Participation in Microbial Physiology and Metabolism

In the microbial world, selenocysteine-containing proteins play diverse and important roles in physiology and metabolism. nih.govnih.gov Many pathogenic bacteria have the ability to synthesize selenocysteine, suggesting that selenoproteins are integral to their biological processes. nih.govpsu.eduresearchgate.net

One of the key functions of selenoproteins in bacteria is in anaerobic respiration, where they can serve as terminal reductases. A prominent example is formate dehydrogenase , which is involved in formate-dependent hydrogen production and is found in many bacteria. wikipedia.org Other microbial selenoenzymes include glycine (B1666218) reductases and some hydrogenases. wikipedia.org

Selenoproteins also contribute to the ability of microbes to cope with oxidative stress, which is crucial for survival, especially for pathogenic bacteria that must withstand the oxidative burst from host immune cells. researchgate.net The composition of the gut microbiota can also be influenced by dietary selenium levels, indicating a complex interplay between selenium, the microbiome, and host physiology. nih.gov The microbiome, in turn, can sequester selenium for its own selenoprotein synthesis, potentially competing with the host for this essential micronutrient. nih.gov

The following table highlights some key microbial selenoproteins and their functions.

Microbial Selenoprotein FamilyFunctionExamples of Organisms
Formate Dehydrogenases Catalyze the oxidation of formate; involved in anaerobic respiration and energy metabolism. wikipedia.orgEscherichia coli. oup.com
Glycine Reductases Involved in the Stickland reaction, a type of amino acid fermentation in anaerobic bacteria. wikipedia.orgClostridia species.
Hydrogenases Catalyze the reversible oxidation of hydrogen gas; play a role in energy metabolism. wikipedia.orgVarious bacteria and archaea.

Influence on Intracellular Signaling Pathways and Gene Expression

The influence of selenocysteine, primarily through the action of selenoproteins, extends to the regulation of intracellular signaling pathways and gene expression. nih.govnih.govnih.gov By modulating the cellular redox state, selenoproteins can impact the activity of redox-sensitive signaling molecules and transcription factors. nih.gov

For example, the tumor suppressor protein p53, a critical node in cellular signaling that responds to various stresses, can be regulated by the redox environment, which is in turn maintained by selenoproteins. nih.govresearchgate.net Selenoproteins located in the endoplasmic reticulum (ER), such as Selenoprotein N (SelN), are involved in regulating calcium homeostasis and the unfolded protein response (UPR), a key cellular stress response pathway. nih.gov

The expression of selenoprotein genes themselves is tightly regulated by selenium availability. nih.govnih.gov This regulation occurs at the level of translation, where a specific machinery recognizes the UGA codon as a signal for selenocysteine insertion rather than termination. nih.govresearchgate.net This process involves a cis-acting element in the selenoprotein mRNA known as the selenocysteine insertion sequence (SECIS). nih.govnih.gov The efficiency of this recoding mechanism can be influenced by the cellular selenium status, ensuring that selenoprotein synthesis is coupled to the availability of this essential trace element. oup.com Furthermore, nonsense-mediated decay of mRNA is involved in controlling the levels of selenoprotein transcripts. nih.gov

Evolutionary Aspects of Selenocysteine Utilization in Proteins

The evolutionary history of selenocysteine is complex and characterized by a pattern of both conservation and loss across different lineages. nih.govnih.gov The machinery for selenocysteine incorporation is thought to have a common ancestor, as evidenced by shared core features across all three domains of life: the use of the UGA codon, the requirement of a SECIS element, and a dedicated elongation factor. nih.gov

It is proposed that selenocysteine was added to the genetic code after the standard 20 amino acids. nih.gov The evolutionary advantage conferred by the superior catalytic properties of selenocysteine in certain redox reactions likely drove its incorporation and retention in many organisms. nih.govnih.gov

However, the utilization of selenocysteine has also been lost in numerous evolutionary lineages. nih.govnih.gov This suggests that while beneficial, the complex machinery required for its synthesis and incorporation may be metabolically costly. researchgate.net In many cases, organisms that have lost the ability to make selenoproteins have evolved cysteine-containing homologs to perform similar functions, albeit often with lower catalytic efficiency. nih.gov The evolutionary trajectory of selenoproteins shows a general trend of cysteine-to-selenocysteine replacement, indicating an ongoing process of optimizing redox catalysis. In contrast, the reverse replacement of selenocysteine with cysteine is less common. nih.govunl.edu

The scattered phylogenetic distribution of selenocysteine utilization highlights a dynamic balance between the advantages of its enhanced catalytic activity and the metabolic cost of its complex incorporation machinery. nih.govnih.govunl.edu

Analytical Methodologies for Research on Selenocysteine

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation and analysis of selenoamino acids. When coupled with sensitive detection methods, it provides a powerful tool for selenocysteine (B57510) research.

HPLC methods for selenoamino acids often require derivatization to enhance their chromatographic retention and detection. This is because selenoamino acids can be challenging to separate in their native form using common reversed-phase chromatography. core.ac.uk Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column derivatization involves reacting the analyte with a labeling agent prior to injection into the HPLC system. This approach can improve the separation efficiency and detection sensitivity. researchgate.net For instance, carbamidomethylation is a technique used for the simultaneous derivatization of selenocysteine and selenomethionine (B1662878). researchgate.net This process can be followed by enzymatic hydrolysis to release the derivatized amino acids from proteins. researchgate.net Another pre-column derivatization agent is diethyl ethoxymethylenemalonate (DEEMM), which has been used for the analysis of selenomethionine and selenomethylselenocysteine. researchgate.net

Post-column derivatization , on the other hand, involves the addition of a reagent to the column effluent to produce a detectable derivative. This method offers good reproducibility and allows for the analysis of underivatized compounds. creative-proteomics.com

Different HPLC modes are employed for the separation of selenoamino acids, including ion-exchange and ion-pair chromatography. core.ac.uk Ion-pair reversed-phase HPLC, in particular, has shown good separation for various selenium species. core.ac.uk

Table 1: HPLC Derivatization Strategies for Selenocysteine Analysis

Derivatization Strategy Reagent Example Application Reference
Pre-column Carbamidomethylation Simultaneous derivatization of selenocysteine and selenomethionine in blood proteins. researchgate.net researchgate.net
Pre-column Diethyl ethoxymethylenemalonate (DEEMM) Derivatization of selenomethionine and selenomethylselenocysteine for LC-ESI-MS/MS analysis. researchgate.net researchgate.net
Pre-column Dansyl Chloride Quantification of free cysteine and other amino acids, though with some limitations in reactivity and reproducibility. creative-proteomics.com creative-proteomics.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the definitive identification and quantification of selenocysteine and its metabolites. researchgate.netresearchgate.net This method combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the unambiguous identification of compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

LC-MS/MS has been successfully applied to identify and quantify selenomethionine and selenomethylselenocysteine in various samples after derivatization. researchgate.net The derivatization can enhance the signal intensity in electrospray ionization (ESI), a common ionization source used in LC-MS. researchgate.net Furthermore, multi-dimensional liquid chromatography, combining techniques like size-exclusion and anion-exchange chromatography with ICP-MS and electrospray Q-TOFMS/MS detection, has enabled the identification of novel selenocysteine-containing compounds in selenium-rich yeast. rsc.org

Challenges in LC-MS/MS analysis of selenocysteine include its low natural abundance and potential for oxidation. To address these issues, strategies such as derivatization to stabilize the molecule and the use of internal standards are often employed. researchgate.net

Table 2: Applications of LC-MS/MS in Selenocysteine Research

Application Sample Matrix Key Findings Reference
Identification and Quantification Onion A method was developed for the determination of Selenomethionine and Selenomethylselenocysteine using DEEMM derivatization. researchgate.net researchgate.net
Identification of New Species Selenium-rich yeast Eight selenium compounds, including six novel glutathione (B108866) derivatives containing selenocysteine, were identified. researchgate.netrsc.org researchgate.netrsc.org

Spectrophotometric and Fluorometric Methods for Detection and Measurement

Spectrophotometric and fluorometric methods offer alternative approaches for the detection and quantification of selenocysteine, often utilized in biochemical assays and for the development of specific probes. These methods are typically based on the chemical reactivity of the selenol group of selenocysteine.

Spectrophotometric methods often rely on a color change resulting from a chemical reaction. For example, the reduction of 5,5′-dithiobis(2-nitrobenzoic) acid (DTNB) by a selenocysteine-containing enzyme can be monitored by the increase in absorbance at 412 nm.

Fluorometric methods generally provide higher sensitivity and are based on the development of fluorescent probes that react specifically with selenocysteine. These probes are designed to exhibit a change in their fluorescence properties, such as an increase in fluorescence intensity ("turn-on" sensors), upon reaction with selenocysteine. nih.govresearchgate.net For instance, a red-emissive fluorescent turn-on sensor, YZ-A4, has been developed for the rapid and sensitive detection of selenocysteine in living cells. nih.gov Another approach involves fluorescence resonance energy transfer (FRET)-based ratiometric probes for visualizing selenocysteine derivatives in biological systems. nih.govacs.org

Table 3: Examples of Spectrophotometric and Fluorometric Probes for Selenocysteine

Method Probe/Reagent Principle Application Reference
Spectrophotometric 5,5′-dithiobis(2-nitrobenzoic) acid (DTNB) Reduction of DTNB by selenocysteine-containing enzymes leads to a colored product measured at 412 nm. Enzyme activity assays.
Fluorometric (Turn-on) YZ-A4 Reaction with selenocysteine induces a significant increase in fluorescence intensity. nih.gov Detection of selenocysteine in living cells. nih.gov

Applications of Isotope Labeling in Metabolic and Structural Research (e.g., NMR Spectroscopy)

Isotope labeling is a powerful technique for tracing the metabolic fate of selenocysteine and for structural studies of selenoproteins. Both radioactive and stable isotopes of selenium are utilized for these purposes.

The radioactive isotope 75Se has been traditionally used for metabolic labeling of selenoproteins, allowing for their detection and the study of selenium metabolism. nih.gov More recently, the use of non-radioactive, stable selenium isotopes has gained prominence. proquest.commdpi.com Selenium has six stable isotopes (74Se, 76Se, 77Se, 78Se, 80Se, and 82Se) that can be used to label selenocompounds. proquest.comnih.gov These isotopically enriched compounds can then be traced using inductively coupled plasma mass spectrometry (ICP-MS). proquest.commdpi.com

The stable isotope 77Se, which has a nuclear spin of 1/2, is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgrsc.org 77Se NMR provides detailed information about the chemical environment of the selenium atom within a molecule. nih.govnih.gov This technique is highly sensitive to the local electronic structure, making it a powerful tool for characterizing selenocysteine and its derivatives, as well as for studying the active sites of selenoproteins. rsc.orgnih.gov

Table 4: Selenium Isotopes Used in Research

Isotope Type Application Detection Method Reference
75Se Radioactive Metabolic labeling of selenoproteins. nih.gov Autoradiography nih.gov
73Se Radioactive Positron Emission Tomography (PET) studies. wikipedia.org PET Scanner wikipedia.org
74Se, 76Se, 77Se, 78Se, 80Se, 82Se Stable Tracing selenoprotein expression and metabolism. proquest.commdpi.comnih.gov ICP-MS proquest.commdpi.comnih.gov

Biochemical Assays for the Determination of Selenocysteine-Related Enzyme Activities

Biochemical assays are essential for determining the functional activity of selenocysteine-containing enzymes (selenoenzymes), which play critical roles in various physiological processes, including antioxidant defense and thyroid hormone regulation.

Glutathione Peroxidase (GPx) activity is commonly measured using a coupled enzyme assay. In this assay, GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), which is converted to its oxidized form (GSSG). The GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm and is directly proportional to the GPx activity. abcam.comcaymanchem.comcore.ac.uk

Thioredoxin Reductase (TrxR) activity can also be determined by a spectrophotometric assay. A common method involves the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), has a strong absorbance at 412 nm. abcam.com To ensure specificity for TrxR, a specific inhibitor can be used in a parallel reaction to subtract the activity from other DTNB-reducing enzymes. abcam.com

Iodothyronine Deiodinase activity is typically measured by quantifying the products of the deiodination reaction. This can be achieved by incubating cell or tissue homogenates with radiolabeled thyroid hormones (e.g., 125I-labeled thyroxine) and measuring the release of radioactive iodide or the formation of deiodinated metabolites, which can be separated by HPLC. wikipedia.orgnih.gov Alternatively, non-radioactive substrates can be used, and the products can be quantified by specific radioimmunoassays (RIAs). oup.com

Table 5: Common Biochemical Assays for Selenoenzymes

Enzyme Assay Principle Detection Method Reference
Glutathione Peroxidase (GPx) Coupled reaction with glutathione reductase, monitoring NADPH oxidation. abcam.comcaymanchem.comcore.ac.uk Spectrophotometry (decrease in absorbance at 340 nm). abcam.comcaymanchem.comcore.ac.uk
Thioredoxin Reductase (TrxR) Reduction of DTNB to TNB in the presence of NADPH. abcam.com Spectrophotometry (increase in absorbance at 412 nm). abcam.com

Q & A

Q. What distinguishes the chemical structure of 3-selenyl-alanine (L-selenocysteine) from canonical amino acids like cysteine?

L-Selenocysteine (3-selenyl-L-alanine) replaces the sulfur atom in cysteine with selenium, resulting in a selenol (-SeH) group instead of a thiol (-SH). This substitution significantly alters its redox potential, acidity (pKa ~5.2 for selenol vs. ~8.3 for thiol), and nucleophilicity, making it a critical residue in antioxidant enzymes like glutathione peroxidases . Structural characterization typically involves mass spectrometry, NMR, and X-ray crystallography to confirm selenium incorporation and bond geometry.

Q. What synthetic methodologies are used to incorporate 3-selenyl-alanine into peptides or proteins?

L-Selenocysteine is site-specifically incorporated via recombinant expression systems using UGA codons recoded with selenocysteine-specific tRNA and selenocysteine insertion sequences (SECIS) in mRNA. Chemical synthesis involves solid-phase peptide synthesis (SPPS) with selenocysteine derivatives protected by groups like Trt (triphenylmethyl) to prevent oxidative damage during synthesis . Challenges include selenium’s sensitivity to oxidation, requiring anaerobic conditions and reducing agents like DTT.

Advanced Research Questions

Q. How does the redox activity of 3-selenyl-alanine influence its role in enzymatic mechanisms, and what experimental approaches validate this?

L-Selenocysteine’s lower redox potential enhances catalytic efficiency in enzymes like thioredoxin reductases. Kinetic assays (e.g., stopped-flow spectroscopy) and X-ray absorption near-edge structure (XANES) analysis are used to study selenium’s electronic environment during catalysis. For example, mutating selenocysteine to serine or cysteine in glutathione peroxidase reduces activity by >90%, confirming selenium’s necessity . Comparative studies using selenite supplementation in cell cultures further link selenium availability to selenoprotein expression levels.

Q. What challenges arise when analyzing 3-selenyl-alanine in biological samples, and how are they mitigated?

Selenium’s low natural abundance and isotopic complexity complicate detection. Inductively coupled plasma mass spectrometry (ICP-MS) coupled with HPLC allows precise quantification of selenium-containing species. For structural validation, tandem MS with collision-induced dissociation (CID) differentiates selenocysteine from isobaric residues. Redox lability requires sample stabilization with chelators (e.g., EDTA) and rapid freezing to prevent selenol oxidation .

Q. How do translational machinery components (e.g., SECIS elements) regulate selenocysteine incorporation, and what are implications for synthetic biology?

SECIS elements in mRNA 3'UTRs recruit selenocysteine-specific elongation factors (e.g., SelB in bacteria) to UGA codons. Studies using reporter gene systems (e.g., GFP with SECIS) show that SECIS secondary structure mutations reduce selenocysteine insertion efficiency by >70%. Engineered SECIS variants enable orthogonal selenoprotein expression in non-native hosts, facilitating selenium-dependent enzyme engineering for biocatalysis .

Q. What contradictions exist in the literature regarding 3-selenyl-alanine’s toxicity and cellular handling?

While selenocysteine is essential in selenoproteins, free selenocysteine is toxic due to nonspecific redox reactions. Studies report conflicting LD50 values in mammalian cells (e.g., 5–50 µM), likely due to variability in selenium metabolic pathways. Flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) reveals dose-dependent oxidative stress, mitigated by co-treatment with antioxidants like N-acetylcysteine .

Methodological Considerations

Q. How are isotopic labeling strategies applied to track 3-selenyl-alanine metabolism in vivo?

Stable isotopes (e.g., ⁷⁷Se, ⁸²Se) are used in pulse-chase experiments to trace selenium incorporation into selenoproteins. Multi-collector ICP-MS quantifies isotopic enrichment, while nanoSIMS provides subcellular localization. Challenges include isotopic interference and the need for specialized calibration standards .

Q. What computational tools predict the functional impact of selenocysteine substitutions in proteins?

Molecular dynamics (MD) simulations compare selenol vs. thiol reactivity in active sites. Tools like Rosetta and FoldX model selenocysteine’s steric and electronic effects. For example, MD of thioredoxin reductase shows selenium’s longer bond lengths reduce activation energy for substrate reduction, aligning with experimental kcat values .

Data Contradictions and Validation

Q. How do discrepancies in selenocysteine’s catalytic efficiency across homologs inform evolutionary studies?

Selenocysteine is conserved in glutathione peroxidases across mammals but absent in insects, replaced by cysteine. Phylogenetic analysis of GPX genes reveals positive selection for selenium utilization in oxidative stress-prone species. Kinetic assays show insect GPX (cysteine-containing) has 10-fold lower activity than mammalian homologs, supporting selenium’s evolutionary advantage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.